N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide

Description

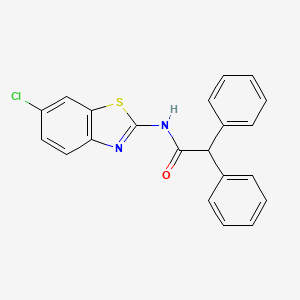

N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is a benzothiazole derivative characterized by a 6-chloro-substituted benzothiazole core and a 2,2-diphenylacetamide moiety. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring, often associated with diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS/c22-16-11-12-17-18(13-16)26-21(23-17)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUWEHZNYUKTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360846 | |

| Record name | N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5217-17-4 | |

| Record name | N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

6-Chloro vs. 6-Trifluoromethyl

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2,2-diphenylacetamide (Compound 15, EP3348550A1) :

- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation compared to the chloro (-Cl) substituent .

- Synthesized via microwave-assisted methods (42% yield), this compound demonstrates the impact of fluorinated groups on reaction efficiency and physicochemical properties .

6-Chloro vs. 6-Methoxy

- This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

6-Chloro vs. 6-Nitro

- N-(6-Nitrobenzothiazol-2-yl)-3-phenylpropanamide: The nitro (-NO₂) group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions. However, nitro groups are often associated with toxicity concerns .

Variations in the Acetamide Moiety

2,2-Diphenyl vs. Substituted Phenyl Groups

- N-(6-Ethoxybenzothiazol-2-yl)-2-chloroacetamide :

Diphenylacetamide vs. Alkyl Chains

- N-(6-Methoxybenzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide: Addition of a morpholinopropyl chain introduces a tertiary amine, which may improve water solubility and target neurological receptors (e.g., serotonin or dopamine transporters) .

Physicochemical and Structural Insights

- Melting Points : 2,2-Diphenylacetamide derivatives exhibit high melting points (e.g., 430–433 K for the parent compound), attributed to strong intermolecular hydrogen bonding and π-π stacking .

- Solubility: Chloro and trifluoromethyl groups reduce aqueous solubility, whereas methoxy and morpholinopropyl groups enhance it .

- Crystal Packing : The diphenyl moiety facilitates R₂²(8) hydrogen-bonded ring motifs, stabilizing the crystal lattice .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzothiazole moiety that is known for its various biological activities. The presence of chlorine and diphenyl groups enhances its potential as a therapeutic agent.

Chemical Formula: C_{19}H_{16}ClN_{1}OS

1. Anticonvulsant Activity

Research has shown that derivatives of benzothiazole exhibit anticonvulsant properties. A study involving a series of benzothiazole-based compounds indicated that many were active in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, demonstrating their potential in treating epilepsy without significant neurotoxicity or liver toxicity .

2. Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been evaluated for antimicrobial activity. The compound has shown efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent .

3. Anti-inflammatory Effects

Compounds containing the benzothiazole structure have been noted for their anti-inflammatory properties. These effects are often attributed to their ability to inhibit key inflammatory pathways and enzymes involved in the inflammatory response .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act by inhibiting specific enzymes involved in metabolic pathways related to inflammation and infection.

- Receptor Modulation: It is possible that the compound interacts with neurotransmitter receptors or other cellular targets to exert its effects on the central nervous system.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Evaluation

In a study assessing the anticonvulsant properties of benzothiazole derivatives, this compound was found to significantly reduce seizure duration in animal models without causing neurotoxicity. This suggests a favorable safety profile for potential therapeutic use in epilepsy management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.